molecular formula C7H5Cl3 B084528 1-chloro-4-(dichloromethyl)benzene CAS No. 13940-94-8

1-chloro-4-(dichloromethyl)benzene

Cat. No.: B084528
CAS No.: 13940-94-8
M. Wt: 195.5 g/mol
InChI Key: VWHNJDGWDOQJRM-UHFFFAOYSA-N
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Description

1-chloro-4-(dichloromethyl)benzene, also known as 4-chlorobenzylidene chloride, is an organic compound with the molecular formula C7H5Cl2. It is a derivative of benzaldehyde where the hydrogen atom in the para position is replaced by a chlorine atom. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.

Scientific Research Applications

1-chloro-4-(dichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

This chemical may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, and mucous membranes . When heated to decomposition it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .

Future Directions

4-Chlorobenzal chloride is widely used as an intermediate for manufacturing organic compounds like benzyl alcohol and benzyl cyanide . It is expected to continue to play a significant role in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-chloro-4-(dichloromethyl)benzene can be synthesized through the chlorination of 4-chlorobenzaldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the aldehyde group.

Industrial Production Methods: In an industrial setting, 4-chlorobenzal chloride is produced by the chlorination of 4-chlorotoluene. The process involves the use of chlorine gas and a catalyst, and the reaction is conducted at elevated temperatures to achieve high yields. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-chloro-4-(dichloromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chlorobenzoic acid.

    Reduction: It can be reduced to 4-chlorobenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with 4-chlorobenzal chloride under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: 4-Chlorobenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Benzal chloride: Similar structure but without the chlorine atom in the para position.

    4-Chlorobenzyl chloride: Similar structure but with a different functional group (chloromethyl instead of formyl).

    4-Chlorobenzaldehyde: The precursor to 4-chlorobenzal chloride, with an aldehyde group instead of a dichloromethyl group.

Uniqueness: 1-chloro-4-(dichloromethyl)benzene is unique due to its specific reactivity and the presence of both an aldehyde and a chlorine atom in the para position. This combination makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions.

Properties

IUPAC Name

1-chloro-4-(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHNJDGWDOQJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065683
Record name 4-Chlorobenzal chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13940-94-8
Record name 4-Chlorobenzal chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13940-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzal chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013940948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(dichloromethyl)-
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Record name 4-Chlorobenzal chloride
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URL https://comptox.epa.gov/dashboard/DTXSID1065683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-(dichloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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